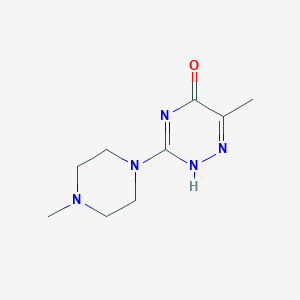
4-Isopropylbenzaldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylbenzaldehyde semicarbazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a semicarbazone derivative of 4-isopropylbenzaldehyde and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
4-Isopropylbenzaldehyde semicarbazone has been studied for its potential applications in various scientific research fields. It has been used as a ligand in metal complexes, which have been studied for their catalytic activity in various organic reactions. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, 4-isopropylbenzaldehyde semicarbazone has been studied for its potential antimicrobial and anticancer activity.
Mécanisme D'action
The mechanism of action of 4-isopropylbenzaldehyde semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in various biochemical pathways. It has also been suggested that 4-isopropylbenzaldehyde semicarbazone may interact with cellular membranes and alter their permeability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropylbenzaldehyde semicarbazone have been studied in various in vitro and in vivo models. It has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 4-isopropylbenzaldehyde semicarbazone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-isopropylbenzaldehyde semicarbazone in lab experiments is its relatively simple synthesis method. In addition, it has been shown to exhibit potential antimicrobial and anticancer activity, which makes it a promising compound for further study. However, one limitation of using 4-isopropylbenzaldehyde semicarbazone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-isopropylbenzaldehyde semicarbazone. One area of interest is the development of metal complexes that incorporate 4-isopropylbenzaldehyde semicarbazone as a ligand, which could be studied for their catalytic activity in various organic reactions. Another area of interest is the study of the potential antimicrobial and anticancer activity of 4-isopropylbenzaldehyde semicarbazone in vivo models. Finally, the development of more efficient synthesis methods for 4-isopropylbenzaldehyde semicarbazone could also be an area of future research.
Méthodes De Synthèse
The synthesis of 4-isopropylbenzaldehyde semicarbazone involves the reaction of 4-isopropylbenzaldehyde with semicarbazide hydrochloride in the presence of ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified using recrystallization. The purity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Nom du produit |
4-Isopropylbenzaldehyde semicarbazone |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
[(Z)-(4-propan-2-ylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7- |
Clé InChI |
GUYURJHCOAZNNL-QPEQYQDCSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)



![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)


![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)